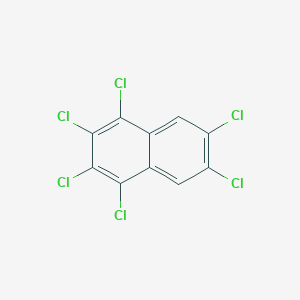

1,2,3,4,6,7-Hexachloronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,6,7-hexachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Cl6/c11-5-1-3-4(2-6(5)12)8(14)10(16)9(15)7(3)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNSVEOEIWQEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6036885 | |

| Record name | 1,2,3,4,6,7-Hexachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103426-96-6 | |

| Record name | 1,2,3,4,6,7-Hexachloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103426-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,6,7-Hexachloronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7-Hexachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,7-HEXACHLORONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZK13CUI5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical and Contemporary Sources of 1,2,3,4,6,7 Hexachloronaphthalene in the Environment

Industrial Production and Applications of Commercial Polychlorinated Naphthalene (B1677914) Mixtures

Commercial production of PCNs began around 1910 in both Europe and the United States. These products were typically mixtures of several different PCN congeners and were valued for their chemical stability, low flammability, and excellent electrical insulating properties.

Polychlorinated naphthalenes were manufactured by the chlorination of molten naphthalene using a metal-halide catalyst. The resulting crude product was then treated with soda ash or caustic soda, fractionated under reduced pressure, and purified with activated clay. In the United States, these mixtures were famously marketed under the trade name Halowax. industrialchemicals.gov.au Other trade names used in Europe included Nibren Waxes, Seekay Waxes, and Clonacire Waxes. nih.govwikipedia.org The degree of chlorination in these mixtures varied, resulting in products ranging from oily liquids to hard, waxy solids. inchem.org

Table 1: Major Historical Trade Names of Commercial PCN Mixtures

| Trade Name | Region of Production |

| Halowax | United States |

| Nibren Waxes | Germany |

| Seekay Waxes | United Kingdom |

| Clonacire Waxes | France |

| Cerifal Materials | Italy |

Data sourced from various historical records. industrialchemicals.gov.auwikipedia.org

The highly chlorinated PCN mixtures, which would have contained hexachloronaphthalenes, were primarily used for their dielectric properties in electrical applications. Their resistance to heat and fire made them ideal for insulating electrical wires and cables and as capacitor fluids. industrialchemicals.gov.aupops.int Lower chlorinated mixtures were used more as lubricants and oil additives. industrialchemicals.gov.au

Beyond electrical applications, PCNs were used for a variety of other purposes, including:

Wood Preservation: To protect wood from insects, molds, and fungi. researchgate.net

Additives: In paints, engine oils, and for waterproofing textiles and paper. researchgate.netlsrca.on.ca

Other Industrial Uses: As feedstock for dye production, in electroplating masking compounds, and as temporary binders in ceramic manufacturing. industrialchemicals.gov.aunih.gov

Table 2: Selected Historical Applications of Polychlorinated Naphthalenes

| Application Category | Specific Use |

| Electrical | Cable insulation, Capacitor fluids |

| Preservation | Wood, paper, and textile treatment |

| Additives | Engine oil, paints |

| Industrial | Dye production, electroplating |

This table summarizes the diverse applications of PCN mixtures. industrialchemicals.gov.aunih.govresearchgate.netlsrca.on.ca

The production of PCNs was largely discontinued in the 1970s and 1980s due to growing concerns about their environmental persistence and adverse health effects observed in workers, such as severe skin rashes and liver disease. wikipedia.orgpops.int In the United States, the sole producer, Koppers Co., Inc., ceased manufacturing their Halowax products in 1977. nih.gov Despite the cessation of production, the extensive historical use of these materials has resulted in legacy contamination of the environment. PCNs can still be found in old electrical equipment and materials, which can act as ongoing sources of release. Furthermore, PCNs were also present as contaminants in commercial polychlorinated biphenyl (PCB) mixtures, contributing to their environmental distribution. industrialchemicals.gov.au

Unintentional Formation and Release Pathways

Even though the intentional production of PCNs has ceased, 1,2,3,4,6,7-hexachloronaphthalene and other PCN congeners continue to be released into the environment as unintentional byproducts of various industrial and combustion processes. pops.intlsrca.on.ca

High-temperature processes, particularly in the presence of chlorine, can lead to the formation of PCNs. pops.int Waste incineration is considered a significant current source of PCN emissions. pops.int Studies of stack gas from various types of waste incinerators (municipal solid waste, medical, and hazardous waste) have detected a range of PCN concentrations. For instance, one study found PCN concentrations ranging from 97.6 to 874 ng Nm-3 in the stack gas of several incinerators, with one facility showing an exceptionally high concentration of 13,000 ng Nm-3. nih.gov Domestic wood combustion is another identified, albeit less quantified, source of PCN emissions.

Table 3: PCN Concentrations in Stack Gas from Waste Incinerators

| Incinerator Type | PCN Concentration Range (ng Nm-3) |

| Various Waste Incinerators | 97.6 - 874 |

| One Exceptional Case | 13,000 |

Data from a study on waste incinerator emissions. nih.gov

The secondary non-ferrous metal industry, including smelting and aluminum refining, is another key source of unintentional PCN formation. pops.int High levels of PCNs have been observed near facilities manufacturing magnesium, copper, and aluminum. researchgate.net These industrial emissions contribute to the ongoing presence of PCNs in the environment. A 2014 inventory of PCN emissions in China from industrial sources highlighted the significant contributions from waste incineration and metallurgical plants. nih.gov

Landfill Disposal of Polychlorinated Naphthalene-Containing Materials

The disposal of materials containing polychlorinated naphthalenes (PCNs) in landfills represents a significant historical and ongoing source of this compound into the environment. industrialchemicals.gov.aupops.intsemanticscholar.org Historically, a variety of industrial and commercial products contained PCN mixtures, including the highly chlorinated hexachloronaphthalenes. These products were used for wood preservation, as additives in paints and engine oils, for cable insulation, and in capacitors. pops.intumed.pl As these materials reached the end of their service life, they were often discarded in municipal and industrial waste landfills.

The primary mechanism for the release of this compound from landfills is through the generation and migration of leachate. semanticscholar.org Leachate is the liquid that percolates through the waste, carrying with it dissolved and suspended contaminants. Studies have detected a range of PCN congeners in landfill leachates, with concentrations varying significantly depending on the nature of the waste. For instance, PCN concentrations in landfill leachates have been found to range from 8.0 to 12,000 pg/L. semanticscholar.org

Industrial waste landfills, which historically received waste from manufacturing processes that either produced or used PCNs, are particularly significant sources. It has been observed that leachates from industrial waste sites tend to contain higher concentrations of PCNs compared to municipal solid waste (MSW) landfills. semanticscholar.org This is attributed to the disposal of PCN-containing products such as rubber belts and treated woods in these industrial sites. semanticscholar.org The composition of the leachate, including the specific isomers of PCNs present, can reflect the types of waste deposited in the landfill. semanticscholar.org

The environmental concern with PCN-contaminated leachate extends to the potential for groundwater and soil contamination. As leachate seeps from the landfill, it can introduce this compound and other persistent organic pollutants into the surrounding environment, posing a long-term risk to ecosystems and potentially human health.

PCN Concentrations in Landfill Leachates

| Landfill Type | PCN Concentration Range (pg/L) | Key Contributing Waste Materials |

|---|---|---|

| Industrial Waste Landfill | Higher End of 8.0 - 12,000 | Rubber belts, treated woods, manufacturing byproducts |

| Municipal Solid Waste (MSW) Landfill | Lower End of 8.0 - 12,000 | General consumer and commercial waste |

Occupational Exposure Contexts and Historical Health Impacts

Occupational exposure to polychlorinated naphthalenes, including this compound, has been a significant public health concern, with a history of severe health impacts on workers. pops.intnih.gov The primary route of exposure in occupational settings was through both inhalation of fumes and dermal contact with PCN-containing products, which were sold under trade names such as Halowax, Nibren Waxes, and Seekay Waxes. industrialchemicals.gov.aumfa.org

The health hazards associated with PCNs began to be reported approximately two decades after the start of their commercial production. pops.int Workers in industries that manufactured or extensively used these compounds were the most affected. This included individuals involved in the production of cables, capacitors, and other electrical equipment where PCNs were used for their insulating and flame-retardant properties. pops.int

The most well-documented health effect of occupational exposure to PCNs is chloracne, a severe and persistent acne-like skin condition. pops.intwikipedia.orgservice.gov.uk Chloracne is considered a hallmark of systemic toxicity from chlorinated aromatic compounds. nih.govnih.gov In addition to chloracne, workers exposed to PCNs suffered from a range of other health problems, including:

Liver Disease : This was a major reported toxic effect, with some workers developing acute yellow liver atrophy and elevated levels of liver enzymes. umed.pl In severe cases, extensive liver damage led to fatalities due to cirrhosis or acute yellow liver atrophy, sometimes occurring months to a year after the exposure had ceased. umed.pl

Other Systemic Effects : Workers also reported symptoms such as eye irritation, fatigue, headache, anemia, hematuria, impotency, anorexia, vomiting, and abdominal pain. nih.gov

A cohort of workers at a cable manufacturing plant who were exposed to PCNs experienced a high incidence of both chloracne and liver disease. nih.gov These historical cases of occupational illness underscore the significant toxicity of polychlorinated naphthalenes, including the 1,2,3,4,6,7-hexachloro congener.

Historical Health Impacts of Occupational PCN Exposure

| Health Impact | Description | Affected Organ Systems |

|---|---|---|

| Chloracne | Severe, persistent acne-like skin condition with blackheads, cysts, and pustules. wikipedia.org | Skin |

| Liver Disease | Acute yellow liver atrophy, elevated liver enzymes, steatosis, cirrhosis, and liver necrosis. umed.pl | Liver |

| Systemic Symptoms | Eye irritation, fatigue, headache, anemia, hematuria, impotency, anorexia, vomiting, and abdominal pain. nih.gov | Multiple |

Environmental Fate and Bioavailability of 1,2,3,4,6,7 Hexachloronaphthalene

Environmental Distribution and Compartmentalization

Polychlorinated naphthalenes are widespread global environmental pollutants. nih.gov Their sources in the environment include technical formulations, byproducts from the manufacturing of polychlorinated biphenyls (PCBs), and emissions from thermal and chlorination processes. nih.govacs.org

Presence in Air, Soil, Sediment, and Water

Polychlorinated naphthalenes have been detected in various environmental matrices, including the atmosphere, soil, water, and sediments. aaqr.org For instance, studies in the Pearl River Delta in South China have reported on the concentration and distribution of PCNs in soils, with trichlorinated naphthalenes being the dominant homologue group. aaqr.org In this region, hexa-CNs were observed to undergo net air-to-soil transfer in both winter and summer seasons. aaqr.org

In marine environments like the Baltic Sea, PCNs are ubiquitous pollutants. acs.orgacs.org Research in the Gdańsk Basin has identified numerous PCN congeners in sediment, plankton, mussels, and fish. acs.orgacs.org The presence of these compounds in subsurface plankton, mussels, and surface sediments suggests that atmospheric deposition is a primary source of these pollutants in this area. acs.orgacs.org While these studies confirm the presence of hexachloronaphthalenes in various environmental compartments, specific concentration data for the 1,2,3,4,6,7-isomer are often not detailed separately.

Partitioning Behavior in Ambient Atmosphere

The physical and chemical properties of 1,2,3,4,6,7-hexachloronaphthalene, such as its vapor pressure, influence its distribution in the atmosphere. It is expected to exist in both the vapor and particulate phases in the ambient atmosphere. nih.gov The partitioning between the gas and particle phases is a critical factor in determining its atmospheric transport and deposition. The n-octanol/air partition coefficient (KOA) is a key parameter used to predict the gas/particle partitioning of semivolatile organic chemicals like PCNs. nih.gov Models have been developed to estimate the gas-particle partitioning coefficient (KP) for various organic pollutants, which helps in understanding their environmental behavior and fate. nih.gov

Persistence and Degradation Processes

The persistence of a chemical in the environment is a key factor in its potential to cause long-term effects.

Resistance to Environmental Degradation

Hexachloronaphthalene is generally considered to be resistant to environmental degradation. It is reported to have poor biodegradability. nih.gov According to the criteria for Persistent Organic Pollutants under the United Nations Economic Commission for Europe (UN-ECE), hexachloronaphthalene is classified as resistant to biodegradation, with estimated half-lives in water, sediment, and soil being greater than six months. nih.gov Due to its chemical stability, hydrolysis is not expected to be a significant degradation process. nih.gov In soil, its persistence is notable, with an estimated half-life of 3 to 6 years for hexachlorobenzene, a similarly structured compound. cdc.gov

Atmospheric Degradation by Hydroxyl Radicals

In the atmosphere, the primary degradation pathway for vapor-phase this compound is its reaction with photochemically-produced hydroxyl (OH) radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 86 days. nih.gov This calculation is based on a rate constant of 1.8 x 10-13 cm³/molecule-sec at 25°C. nih.gov Particulate-phase hexachloronaphthalene can be removed from the atmosphere through wet and dry deposition. nih.gov

Bioaccumulation and Biomagnification in Ecological Systems

The lipophilic (fat-loving) nature of this compound drives its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. nih.gov This can lead to increasing concentrations of the compound at successively higher levels of the food chain, a phenomenon called biomagnification.

In laboratory studies with rats, this compound has shown the ability to be retained in the body. When administered a mixture of hexachloronaphthalenes, rats showed a strong and similar retention of the 1,2,3,5,6,7- and this compound isomers. nih.gov The biological half-lives for these co-eluting isomers were calculated to be 41 days in adipose tissue and 26 days in the liver of rats. nih.gov Furthermore, the transfer of this specific congener from mother to offspring has been demonstrated in rats. nih.gov

The potential for bioconcentration of hexachloronaphthalene in aquatic organisms is considered to be very high, with an estimated bioconcentration factor (BCF) of 240,000. nih.gov

Bioaccumulation Potential in Aquatic and Terrestrial Food Webs

This compound, a specific congener of polychlorinated naphthalenes (PCNs), demonstrates a significant potential for bioaccumulation in both aquatic and terrestrial food webs. Like other persistent organic pollutants (POPs), its chemical stability and lipophilicity (tendency to dissolve in fats) are key factors driving its accumulation in living organisms.

In aquatic environments, organisms can take up this compound directly from contaminated water (bioconcentration) and through the consumption of other organisms containing the compound (biomagnification). While direct uptake from water is a pathway, the more significant concern is its ability to magnify up the food chain. This means that concentrations of the compound can increase at successively higher trophic levels. For instance, small organisms like plankton may absorb the chemical, which are then eaten by small fish. These small fish are, in turn, consumed by larger fish, and so on, with the concentration of this compound increasing at each step. This process can lead to particularly high concentrations in top predators of the aquatic food web.

Similarly, in terrestrial ecosystems, this compound can accumulate in soil and be taken up by plants, although this pathway is generally less significant than in aquatic systems. The primary route of bioaccumulation in terrestrial food webs is through the consumption of contaminated food sources. Animals that consume contaminated plants or smaller animals will accumulate the compound in their fatty tissues. Predators at the top of the terrestrial food chain, such as birds of prey and mammals, are at the highest risk of accumulating significant levels of this and other related compounds.

The bioaccumulation potential of a chemical is often indicated by its octanol-water partition coefficient (Kow). Chemicals with a high log Kow value, like hexachloronaphthalenes, are more lipophilic and thus have a greater tendency to accumulate in the fatty tissues of organisms.

Congener-Specific Bioaccumulation Characteristics of Hexachloronaphthalenes

The bioaccumulation of polychlorinated naphthalenes (PCNs) is not uniform across all congeners; instead, it is highly dependent on the specific number and position of chlorine atoms on the naphthalene (B1677914) molecule. This congener-specific behavior is a critical aspect of understanding their environmental fate and potential toxicity.

Hexachloronaphthalenes, including the 1,2,3,4,6,7- and 1,2,3,5,6,7-isomers, are among the more persistent and bioaccumulative PCN congeners. nih.gov The degree of chlorination plays a significant role, with higher chlorinated congeners generally showing a greater resistance to metabolic breakdown and thus a higher potential for bioaccumulation. The specific arrangement of chlorine atoms also influences how readily a congener is metabolized and eliminated from an organism's body.

Studies have shown that the pattern of PCN congeners found in environmental samples and biological tissues often differs from the patterns in the original commercial PCN mixtures. nih.gov This is due to the differential rates of environmental degradation, uptake, and metabolism among the various congeners. For instance, certain hexachloronaphthalene congeners, such as this compound (PCN-66) and 1,2,3,5,6,7-hexachloronaphthalene (B52935) (PCN-67), have been identified as dominant congeners in human milk, indicating their strong bioaccumulative properties. nih.gov

The resistance to metabolism is a key factor in the bioaccumulation of specific congeners. Congeners with fewer adjacent unchlorinated carbon atoms are often more resistant to metabolic attack by enzymes like cytochrome P450. This structural feature allows them to persist in the body for longer periods, leading to higher accumulated concentrations over time. The long half-lives of some hexachloronaphthalene congeners in the human body, estimated to be in the range of 1.5 to 2.4 years, further underscore their persistence and bioaccumulative nature. nih.gov

Detection in Biota (e.g., fish, whale, seal tissue)

Consistent with its bioaccumulative nature, this compound has been detected in a variety of organisms from different environments, often in top predators. The presence of this compound in biota serves as a clear indicator of its widespread environmental contamination and its ability to move through food webs.

Aquatic Life:

Fish: Various species of fish have been found to contain detectable levels of hexachloronaphthalenes. As integral parts of many aquatic food chains, fish can accumulate these compounds from their diet and the surrounding water. The concentrations found in fish can vary depending on the species, its trophic level, age, and the level of contamination in its habitat.

Marine Mammals: Top marine predators such as whales and seals often exhibit higher concentrations of persistent organic pollutants due to biomagnification. While specific data for this compound in all marine mammals is extensive, the general class of polychlorinated naphthalenes has been identified in their tissues. The blubber of these animals, being high in lipids, is the primary storage site for lipophilic compounds like hexachloronaphthalenes.

Birds:

Avian species, particularly those that feed on aquatic organisms, are also at risk of accumulating hexachloronaphthalenes. Migratory birds can play a role in the long-range transport of these contaminants. Studies on various bird species have reported the presence of different PCN congeners, reflecting the contamination of their feeding grounds.

The detection of this compound and other related congeners in a wide array of wildlife across different geographical locations highlights the global nature of this contamination.

Human Exposure and Distribution

Primary Exposure Pathways (e.g., dietary intake, inhalation, dermal absorption)

Human exposure to this compound can occur through several pathways, with dietary intake generally considered the most significant for the general population.

Dietary Intake: The primary route of exposure to persistent, bioaccumulative compounds like hexachloronaphthalenes is through the consumption of contaminated food. nih.gov Foods higher up the food chain, particularly those rich in fats such as certain fish, meat, and dairy products, are often the main sources. This is a direct consequence of the biomagnification of these compounds in both aquatic and terrestrial food webs.

Dermal Absorption: Dermal contact with contaminated materials, such as soil, sediment, or certain products, can lead to absorption through the skin. nih.gov While generally a minor pathway for the general population, it can be more relevant for individuals in specific occupational environments or for those who have frequent contact with contaminated media.

Maternal Transfer: An important exposure pathway for infants is through maternal transfer, both in utero via the placenta and after birth through breastfeeding. nih.govcdc.gov Since hexachloronaphthalenes accumulate in fatty tissues, they are readily transferred to breast milk, which has a high fat content.

Detection in Human Biological Samples (e.g., blood, milk, adipose tissue)

The presence of this compound and other PCN congeners has been confirmed in various human biological samples, providing direct evidence of human exposure and bioaccumulation.

Adipose Tissue: As a lipophilic compound, this compound preferentially accumulates in adipose (fat) tissue. nih.govcdc.govmdpi.com Studies analyzing human fat samples have consistently detected various PCN congeners, with adipose tissue serving as a long-term storage reservoir for these persistent chemicals.

Blood: Polychlorinated naphthalenes are also found in human blood serum. Blood levels are often used as a biomarker of recent or ongoing exposure and can reflect the body burden of these compounds. The concentration in blood is typically lower than in adipose tissue but is easier to sample for biomonitoring studies.

Human Milk: Numerous studies have detected polychlorinated naphthalenes in human breast milk. nih.gov This is a significant finding as it represents a direct pathway of exposure for nursing infants. The congener pattern in breast milk can provide insights into the types of PCNs the mother has been exposed to over time. The presence of this compound in milk highlights its persistence and mobility within the human body. nih.gov

The following table summarizes findings on the detection of hexachloronaphthalenes in human samples:

| Biological Sample | Detection Status | Significance |

|---|---|---|

| Adipose Tissue | Detected | Primary long-term storage site for lipophilic compounds. |

| Blood/Serum | Detected | Indicates recent or ongoing exposure and body burden. |

| Human Milk | Detected | Represents a significant exposure pathway for nursing infants. |

Isomer and Congener Patterns in Human Samples vs. Commercial Mixtures

A key observation in the study of polychlorinated naphthalenes is that the pattern of isomers and congeners found in human tissues is often significantly different from the patterns found in commercial PCN mixtures like Halowax. nih.gov This disparity provides valuable information about the fate of these chemicals in the environment and the human body.

Commercial PCN mixtures are complex blends of many different congeners. However, once released into the environment, these mixtures undergo changes due to various physical, chemical, and biological processes. Some congeners may degrade more quickly than others, while some are more readily taken up by organisms.

When humans are exposed to these altered environmental mixtures, further selection occurs within the body. Different congeners are absorbed, distributed, metabolized, and excreted at different rates. The congeners that are most resistant to metabolism and have a high affinity for fatty tissues are the ones that tend to bioaccumulate.

As a result, the congener profile in human samples, such as adipose tissue or milk, is typically dominated by a smaller number of highly persistent congeners. For example, studies have shown that congeners like 1,2,3,5,7-pentachloronaphthalene (B3061118) (CN-52) and the co-eluting 1,2,3,4,6,7- and 1,2,3,5,6,7-hexachloronaphthalenes (CN-66/CN-67) are often the most abundant PCNs found in human milk, even though they may not have been the most abundant congeners in the original commercial products to which the population was exposed. nih.gov This indicates that these specific congeners are particularly persistent and bioaccumulative in humans.

The comparison of congener patterns between human tissues and commercial mixtures is a powerful tool for understanding the processes of environmental transformation and human metabolism of these compounds. It helps to identify the specific congeners that pose the greatest risk for long-term accumulation in the human body.

Tissue-Specific Retention and Distribution in Organisms (liver, fat tissue, kidney, lung, brain, sciatic nerve)

As a lipophilic compound, this compound demonstrates a marked tendency to accumulate in tissues with high lipid content. Following exposure, it is distributed throughout the body, with notable retention in the liver and adipose tissue.

Research in female Sprague-Dawley rats administered a mixture of hexachloronaphthalenes, including this compound, revealed a strong and selective retention of the 1,2,3,4,6,7- and 1,2,3,5,6,7-hexachloronaphthalene isomers. nih.gov This selective retention was particularly evident in the liver just one day after administration. nih.gov Over a period of 120 days, these two isomers became the only detectable congeners. nih.gov The concentration ratios between the liver and adipose tissue were notably high initially and decreased over time. nih.gov In human tissues, analysis of paired liver and adipose tissue samples also confirmed the high retention potential of these hexachloronaphthalene isomers, with lipid-based concentration ratios ranging from 0.5 to 20. nih.gov

Histopathological studies support these distribution findings. In rats treated with this compound (also referred to as PCN 66), observable changes were noted in the liver and thymus. nih.gov While direct effects on the lungs were not specified for this particular compound, they were observed in animals treated with the structurally related and highly toxic compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov

Specific quantitative data on the distribution of this compound in the kidney and brain is limited in the available research. However, its lipophilic nature suggests a potential for distribution to these tissues. The liver is known to be innervated by the autonomic nervous system, and chronic liver injury can lead to a range of pathologies. nih.govnih.gov Similarly, adipose tissue is also innervated. While this indicates a close relationship between nervous tissue and tissues where the compound is known to accumulate, there is no direct evidence from the provided search results detailing the specific retention of this compound in the sciatic nerve.

Table 1: Liver to Adipose Tissue Concentration Ratios of Hexa-isomers in Rats

This table shows the changing concentration ratio of this compound and 1,2,3,5,6,7-hexachloronaphthalene between the liver and adipose tissue at different time points post-administration.

| Time Post-Administration | Concentration Ratio (Fresh Weight Basis) | Concentration Ratio (Lipid Weight Basis) |

| 24 Hours | 7.3 | 140 |

| 10 Days | 1.1 | 23 |

| 35 Days | 0.8 | 17 |

| 120 Days | 0.63 | 13 |

| Data sourced from PubChem. nih.gov |

Placental and Lactational Transfer to Offspring

The developing fetus and nursing infants represent uniquely vulnerable populations for exposure to persistent environmental contaminants. The transfer of xenobiotics from mother to offspring can occur during gestation via the placenta and postnatally through lactation.

Placental Transfer The placenta facilitates the exchange of nutrients and waste between the mother and fetus, but it is not an impenetrable barrier to chemical substances. nih.gov The ability of a compound to cross the placenta is influenced by its physicochemical properties, such as molecular weight. nih.gov While studies specifically quantifying the placental transfer of this compound were not found, its classification as a persistent organic pollutant (POP) is significant. Research on various POPs has confirmed that they can be transferred from mother to fetus, making this a probable route of exposure for this compound. cdc.gov

Lactational Transfer Lactation is a recognized pathway of elimination for lipophilic compounds in the mother and a source of exposure for the nursing infant. orst.edu Chemicals that have accumulated in maternal adipose tissue can be mobilized during lactation and excreted into breast milk. Naphthalene, a related but less chlorinated compound, has been detected in human breast milk. cdc.govorst.edu Studies on other persistent, lipophilic compounds like polychlorinated biphenyls (PCBs) have demonstrated their transfer through breast milk and subsequent biological effects in the offspring. Given the high lipid solubility and persistence of this compound, lactational transfer is considered a significant potential exposure route for infants. orst.edu

Biological Half-Lives in Animal Models and Humans

The biological half-life of a chemical, or the time it takes for the amount of a substance in the body to be reduced by half, is a key indicator of its persistence. For this compound, there is a stark difference between its persistence in animal models and in humans, with the compound remaining in the human body for a significantly longer duration. nih.gov

In a study involving female rats given a mixture of hexachloronaphthalenes, the biological half-lives for the 1,2,3,4,6,7- and 1,2,3,5,6,7-isomers were calculated to be 26 days in the liver and 41 days in the adipose tissue. nih.gov

In contrast, data from a human cohort exposed to polychlorinated naphthalene (PCN)-contaminated rice oil in 1979 revealed a much longer half-life. Monitoring of the blood from three individuals over approximately ten years showed that the half-lives for the combined 1,2,3,4,6,7/1,2,3,5,6,7-hexachloronaphthalenes ranged from 1.5 to 2.4 years. nih.gov This extended half-life underscores the high potential for this compound to bioaccumulate in humans over time. nih.gov

Table 2: Biological Half-Life of Hexachloronaphthalene Isomers

This table compares the biological half-life of this compound (in a mixture with its 1,2,3,5,6,7-isomer) in an animal model versus humans.

| Species | Tissue / Matrix | Biological Half-Life |

| Rat | Liver | 26 Days |

| Rat | Adipose Tissue | 41 Days |

| Human | Blood | 1.5 - 2.4 Years |

| Data sourced from PubChem. nih.gov |

Environmental and Health Risk Assessment of 1,2,3,4,6,7 Hexachloronaphthalene

Environmental Monitoring Data and Assessment

1,2,3,4,6,7-Hexachloronaphthalene is a ubiquitous environmental contaminant detected in various environmental compartments, including sediments and biological tissues. acs.orgnih.gov Its presence in the environment is a result of past industrial applications and ongoing unintentional releases from thermal processes. industrialchemicals.gov.aunih.gov

Concentrations in Environmental Media:

Monitoring studies have consistently identified this compound in environmental samples. For instance, analysis of sediment cores from Osaka Bay, Japan, detected this congener, indicating its historical and ongoing presence in industrialized areas. researchmap.jp Similarly, studies on sediments from the Yangtze River in China have reported the presence of various polychlorinated naphthalenes (PCNs), with concentrations influenced by local industrial activities. nih.gov

Bioaccumulation in Biota:

Due to its lipophilic nature, this compound bioaccumulates in the fatty tissues of organisms, leading to biomagnification through the food web. nih.govtandfonline.com Elevated concentrations have been observed in various aquatic organisms. For example, a study on black cormorants from the Baltic Sea identified 1,2,3,4,6,7-/1,2,3,5,6,7-H6CN (a co-eluting mixture including PCN-66) as having one of the highest biomagnification factors. nih.gov This indicates that top predators are particularly at risk of accumulating high levels of this compound.

The following table summarizes representative data on the detection of this compound in environmental samples.

| Environmental Matrix | Location | Detected Congeners | Noteworthy Findings |

| Sediment | Osaka Bay, Japan | This compound | Indicates continuous input from petrogenic and industrial sources. researchmap.jp |

| Sediment | Yangtze River, China | Various PCNs including hexa-chlorinated congeners | Concentrations linked to local human and industrial activities rather than geographical location. nih.gov |

| Fish and Sediment | Lake Ontario, Canada | 24 target PCN congeners | Developed a method for congener-specific determination, showing the presence of PCNs in both fish and sediment. nih.gov |

| Black Cormorants | Gulf of Gdansk, Baltic Sea | Tetra- to hepta-CNs | 1,2,3,4,6,7-/1,2,3,5,6,7-H6CN showed high biomagnification factors. nih.gov |

Hazard Assessment for Ecological Endpoints

This compound is recognized for its dioxin-like toxicity, exerting its effects through the aryl hydrocarbon (Ah) receptor. acs.org This mechanism is similar to that of the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov

Dioxin-Like Potency:

Research has focused on determining the relative potency of PCN-66 compared to TCDD. In vitro assays using rat hepatoma cells (H4IIE-luc) have shown that 1,2,3,4,6,7-hexa-CN is one of the most potent PCN congeners, with a relative potency of 0.004 compared to TCDD. acs.org Studies in female Harlan Sprague-Dawley rats have further assessed its in vivo toxicity. Dose-response modeling of biochemical changes, such as the induction of CYP1A1 and CYP1A2 enzymes, and histopathological changes like thymic atrophy, yielded estimated relative potencies for PCN-66 in the range of 0.0015–0.0072 compared to TCDD. nih.govresearchgate.net

Effects on Wildlife:

The bioaccumulation of this compound poses a significant threat to wildlife. The induction of cytochrome P-450 enzymes, a characteristic effect of dioxin-like compounds, has been observed in various test systems following exposure to hexachloronaphthalenes. nih.govwho.int These biochemical alterations can lead to a cascade of adverse health effects, including reproductive and developmental issues. For instance, administration of this compound to pregnant rats resulted in its transfer to offspring, potentially impacting their development. nih.gov

The following table presents a summary of the toxicological data for this compound.

| Endpoint | Test System | Relative Potency (vs. TCDD) | Key Findings |

| Ah Receptor-Mediated Response | H4IIE-luc in vitro assay | 0.004 | One of the most potent PCN congeners. acs.org |

| CYP1A1 Induction | Female Harlan Sprague-Dawley rats | 0.0015–0.0072 | Significant enzyme induction observed. nih.gov |

| CYP1A2 Induction | Female Harlan Sprague-Dawley rats | 0.0015–0.0072 | Dose-dependent increase in enzyme activity. nih.gov |

| Thymic Atrophy | Female Harlan Sprague-Dawley rats | 0.0015–0.0072 | Histopathological changes similar to TCDD. nih.gov |

International Regulatory Frameworks and Conventions (e.g., Stockholm Convention on POPs, LRTAP Convention)

The significant environmental and health risks associated with polychlorinated naphthalenes, including this compound, have led to their inclusion in major international agreements aimed at controlling persistent organic pollutants.

Stockholm Convention on Persistent Organic Pollutants (POPs):

Convention on Long-Range Transboundary Air Pollution (LRTAP):

Polychlorinated naphthalenes are also addressed under the 1998 Aarhus Protocol on Persistent Organic Pollutants to the 1979 Geneva Convention on Long-Range Transboundary Air Pollution. canada.cawikipedia.org This protocol was a pioneering international treaty to eliminate or reduce POPs and served as a model for the global Stockholm Convention. canada.ca The LRTAP Convention requires parties to eliminate or restrict the production and use of listed POPs and to reduce their emissions from unintentional sources. canada.caciel.org

Role of this compound as an Environmental Marker

The specific congener profile of polychlorinated naphthalenes in environmental samples can serve as a fingerprint to identify and trace sources of contamination. This compound is a component of certain technical PCN mixtures, such as Halowax 1014. nih.gov

Source Apportionment:

By analyzing the relative abundance of different PCN congeners, including this compound, in environmental samples and comparing them to the profiles of known commercial mixtures and emission sources, it is possible to attribute contamination to specific industrial activities or products. nih.govnih.gov This is analogous to the use of polychlorinated biphenyl (PCB) congener profiles for source tracking. nih.govintegral-corp.com For example, the dominance of certain hexa- and hepta-chlorinated naphthalenes in biota can point to bioaccumulation from historical use of technical mixtures. The presence of this compound, along with other specific congeners, can therefore act as a chemical marker, aiding in the assessment and remediation of contaminated sites.

Future Research Priorities for 1,2,3,4,6,7 Hexachloronaphthalene

Need for Congener-Specific Chronic Toxicity Studies in Laboratory Animals

While acute and subchronic toxicity data for polychlorinated naphthalenes (PCNs) exist, a significant data gap remains concerning the long-term effects of specific congeners like 1,2,3,4,6,7-hexachloronaphthalene. Most toxicological responses appear to be linked to the more highly chlorinated PCNs, with hexachloronaphthalene congeners eliciting dioxin-like activities. uea.ac.uk However, comprehensive long-term and carcinogenicity studies on chlorinated naphthalenes are notably absent from the scientific literature. inchem.orgwho.int

Current understanding relies heavily on studies of PCN mixtures, which makes it difficult to attribute specific toxic outcomes to individual congeners. nih.gov The lack of congener-specific chronic toxicity data prevents a thorough risk assessment for human and environmental health. inchem.org Therefore, future research must prioritize long-term exposure studies in laboratory animals to determine the chronic toxicity profile of this compound and other key congeners. These studies are essential for establishing no-observed-adverse-effect levels (NOAELs) and lowest-observed-adverse-effect levels (LOAELs) for chronic exposure scenarios.

Further Confirmation of Endocrine-Disrupting Potential

Emerging evidence suggests that this compound may act as an endocrine disruptor. A study in female rats exposed to a mixture of hexachloronaphthalenes demonstrated significant alterations in the estrous cycle, including a nearly 50% increase in cycle length and a higher number of irregular cycles. nih.gov This same study also observed increased thyroid-stimulating hormone (TSH) and decreased free thyroxine (fT4) levels, indicating a potential impact on thyroid function. nih.gov The effects noted are similar to those caused by 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and other dioxin-like compounds, suggesting a shared mechanism of endocrine disruption. nih.govresearchgate.net

Another study reported indications of endocrine disruption in pregnant rats at very low doses of this compound, but the findings require further confirmation. inchem.orgwho.int Given the critical role of the endocrine system in development and reproduction, it is imperative to conduct further research to unequivocally confirm the endocrine-disrupting potential of this specific congener. Future studies should aim to elucidate the precise mechanisms of action on the endocrine system and assess the potential for transgenerational effects.

Elucidation of Detailed Neurotoxicity Mechanisms and Long-Term Neurological Effects

Recent in vitro and in vivo studies have highlighted the neurotoxic potential of this compound, yet the underlying mechanisms and long-term consequences are not fully understood. One study demonstrated that this congener induces mitochondrial-dependent neurotoxicity in neuronal cells. nih.govresearchgate.netnih.gov The mechanism involves the overproduction of reactive oxygen species (ROS), leading to oxidative stress and subsequent neuronal cell death. nih.govresearchgate.netnih.gov This process is also linked to mitochondrial calcium accumulation. nih.govresearchgate.netnih.gov

Behavioral studies in rats have revealed that repeated exposure to hexachloronaphthalene can lead to significant and lasting neurological effects. These include impaired long-term memory, reduced motor activity (hypokinesia), and altered pain perception. nih.gov These neurobehavioral effects were observed even at doses that did not produce other overt signs of toxicity, suggesting that the central nervous system is a sensitive target for this compound. nih.gov

The findings underscore the need for further research to fully elucidate the detailed molecular pathways of this compound-induced neurotoxicity. Understanding these mechanisms is crucial for assessing the risk of long-term neurological disorders in exposed populations. nih.gov

Table 1: Observed Neurotoxic Effects of Hexachloronaphthalene in Animal Studies

| Effect | Model System | Key Findings |

|---|---|---|

| Mitochondrial Dysfunction | Differentiated PC12 cells and primary hippocampal neurons | Increased ROS production, mitochondrial calcium accumulation, leading to necrotic cell death. nih.govresearchgate.netnih.gov |

| Impaired Long-Term Memory | Male Wistar rats | Deficits in passive avoidance tests following repeated administration. nih.gov |

| Reduced Motor Activity | Male Wistar rats | Significantly decreased spontaneous locomotor and exploratory activities. nih.govnih.gov |

Development of Advanced Analytical Methods for Enhanced Sensitivity and Specificity

The accurate detection and quantification of this compound in environmental and biological matrices are hampered by analytical challenges. While gas chromatography coupled with mass spectrometry (GC/MS) is the primary method used, issues such as the co-elution of different PCN congeners on a single chromatographic column can compromise the accuracy of results. inchem.org

Furthermore, a significant hurdle in PCN analysis is the limited commercial availability of certified analytical standards for all 75 congeners. tandfonline.comresearchgate.net This scarcity of standards makes the congener-specific identification and quantification particularly difficult. Although methods have been developed for the analysis of various PCN congeners, there is a need for internationally authorized analytical methods to ensure data comparability across different laboratories. researchgate.nettandfonline.com

Future research should focus on the development of advanced analytical techniques with improved sensitivity and specificity. This could include the use of high-resolution mass spectrometry (HRMS) and multi-dimensional gas chromatography (GCxGC) to resolve co-eluting congeners. researchgate.net Additionally, efforts are needed to synthesize and make commercially available all 75 PCN congener standards to facilitate more accurate and comprehensive environmental and biological monitoring.

Comprehensive Carcinogenicity Studies on Specific Hexachloronaphthalene Congeners

A critical knowledge gap exists regarding the carcinogenic potential of specific hexachloronaphthalene congeners. To date, no long-term carcinogenicity studies have been conducted on chlorinated naphthalenes in laboratory animals. inchem.orgwho.int While some studies on workers exposed to PCN mixtures (such as Halowax) have suggested an increased incidence of certain cancers, these findings are confounded by exposure to other chemicals and the inability to attribute the effects to specific congeners. who.intnih.gov

The rapid activation of the aryl hydrocarbon (Ah) receptor and induction of CYP1A1 protein expression by higher chlorinated PCNs point to their toxic potential, but this is not sufficient to determine their carcinogenicity. researchgate.net Given that some PCNs exhibit dioxin-like toxicity and are persistent and bioaccumulative, there is a clear need for comprehensive carcinogenicity bioassays. uea.ac.uk Future research must include two-year rodent bioassays for this compound and other prioritized congeners to definitively assess their carcinogenic risk to humans.

Investigation of Novel Degradation Pathways and Remediation Technologies

The persistence of this compound in the environment necessitates the development of effective remediation strategies. Current research into the degradation of naphthalenes has primarily focused on the non-chlorinated parent compound and some lower-chlorinated derivatives. Microbial degradation pathways for naphthalene (B1677914) have been identified in various bacteria, typically involving dioxygenase enzymes that initiate the breakdown of the aromatic rings. mdpi.comethz.ch However, the highly chlorinated nature of hexachloronaphthalene makes it more resistant to microbial attack.

Novel remediation technologies are being explored. One promising approach is mechanochemical treatment, where PCNs are milled with reagents like calcium oxide. This process has been shown to effectively cleave the carbon-carbon and carbon-chlorine bonds, leading to the complete breakdown of the PCN molecule into inorganic compounds. nih.gov

Further research is needed to identify and engineer microorganisms or microbial consortia capable of degrading highly chlorinated naphthalenes. frontiersin.org Investigating the metabolic pathways and the enzymes involved will be crucial for developing bioremediation strategies. mdpi.comfrontiersin.org Additionally, optimizing and scaling up innovative technologies like mechanochemical degradation could provide a viable solution for cleaning up contaminated sites.

Table 2: Investigated Degradation and Remediation Approaches for Naphthalenes

| Technology | Principle | Target Compound(s) | Status |

|---|---|---|---|

| Microbial Degradation | Use of bacteria (e.g., Pseudomonas, Bacillus) to break down the aromatic structure. ethz.chfrontiersin.org | Naphthalene and lower-substituted naphthalenes. mdpi.comfrontiersin.org | Well-studied for parent compounds; less effective for highly chlorinated congeners. |

| Mechanochemical Treatment | Milling with chemical reagents (e.g., CaO) to induce solid-state reactions that break chemical bonds. nih.gov | Polychlorinated naphthalenes. nih.gov | Demonstrated effective at the laboratory scale. nih.gov |

Q & A

Q. What safety precautions are critical when handling 1,2,3,4,6,7-hexachloronaphthalene in laboratory settings?

Methodological Answer:

- Ventilation & PPE: Use fume hoods or local exhaust systems to avoid inhalation of vapors or aerosols. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage: Store in sealed, grounded containers away from oxidizers, heat sources, and sparks. Refrigerate if required, and label containers with hazard warnings .

- Spill Management: Avoid direct contact; collect spills using non-sparking tools and dispose of as hazardous waste. Decontaminate surfaces with appropriate solvents .

Q. How does this compound impact endocrine function in animal models?

Methodological Answer:

- Hormonal Assays: Measure serum LH and FSH levels via ELISA or radioimmunoassay. In male rats, gestational exposure significantly increased LH (3.3 vs. 1.9 ng/mL) and FSH (19.1 vs. 13.7 ng/mL) at postnatal day 31, indicating accelerated spermatogenesis .

- Tissue Analysis: Collect testes and pituitary glands for histopathology to assess structural changes (e.g., seminiferous tubule maturation) .

Q. What regulatory frameworks classify this compound as a hazardous substance?

Methodological Answer:

- GHS Classification: Refer to safety data sheets (SDS) under JIS Z 7253:2019, which categorize it as toxic (acute/chronic) and environmentally hazardous .

- International Lists: Included in the IEC 62474 Declarable Substance List (DSL) and WHO’s draft Toxic Equivalency Factor (TEF) scheme due to dioxin-like persistence and bioaccumulation .

Advanced Research Questions

Q. What experimental designs are used to assess CYP1A1/1A2 enzyme induction by this compound?

Methodological Answer:

- In Vivo Models: Administer doses (e.g., 500–500,000 ng/kg) via oral gavage to Harlan Sprague-Dawley rats. Sacrifice after 12 doses, isolate liver microsomes, and quantify EROD (CYP1A1) and A4H (CYP1A2) activity using fluorometric/HPLC assays .

- Dose-Response Modeling: Fit data to Hill function models:

where = baseline activity, = dose, and = slope parameter .

Q. How can researchers resolve contradictions in reported relative potencies of chlorinated naphthalenes?

Methodological Answer:

- Standardized Bioassays: Use TCDD as a positive control to normalize potency values. For example, PCN 66 showed 0.0015–0.0072× TCDD’s potency in CYP1A1 induction .

- Statistical Harmonization: Apply SAS PROC GLM for ANOVA to compare treatment groups and Dunnett’s test for post hoc analysis. Address batch variability (e.g., purity >99.9% via capillary GC) .

Q. What methodologies quantify bioaccumulation risks of this compound in environmental samples?

Methodological Answer:

- Tissue Extraction: Use Soxhlet extraction or pressurized liquid extraction (PLE) with hexane:acetone (1:1) from liver/plasma. Cleanup via silica gel columns .

- GC-MS Analysis: Quantify using electron capture detection (ECD) with confirmation via HRMS. Report lipid-normalized concentrations to assess biomagnification .

Q. How do impurities in this compound affect toxicity studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.